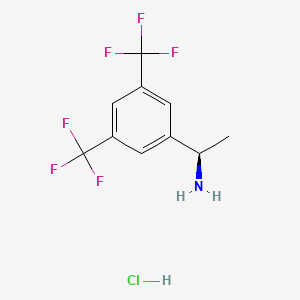

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 216002-20-9 . It has a molecular weight of 293.64 . This compound is a useful reactant for the preparation of palladium complexes with chiral pincer ligands .

Synthesis Analysis

The compound was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .Molecular Structure Analysis

The IUPAC name of the compound is (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride . The InChI code is 1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1 .Chemical Reactions Analysis

The compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . It was obtained in 84% yield and 99.98% ee by reduction of the corresponding ketone .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

“®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is used in the efficient enantioselective synthesis of ®- [3,5-bis (trifluoromethyl)phenyl] ethanol . This process involves the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone, catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling .

Key Intermediate for Aprepitant Synthesis

This compound serves as a key chiral intermediate for the synthesis of aprepitant , a medication used to prevent chemotherapy-induced nausea and vomiting.

Biocatalyst Research

The compound is used in biocatalyst research, specifically in studying the substrate and product solubility and cell membrane permeability of biocatalysts .

Optimization of Bioreduction Parameters

It is used in the optimization of parameters for the bioreduction process to improve its effectiveness . The established bioreduction reaction system could tolerate higher substrate concentrations of 3,5- bis (trifluoromethyl) acetophenone, and afforded a satisfactory yield and excellent product e.e. for the desired ®-chiral alcohol .

Alternative to Chemical Synthesis

The compound provides an alternative to the chemical synthesis of ®- [3,5-bis (trifluoromethyl)phenyl] ethanol .

Trifluoromethyl Ketones Research

“®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is valuable in the research of trifluoromethyl ketones (TFMKs), which are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The compound is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . Its efficient synthesis using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . Future research could focus on improving the yield and efficiency of this synthesis process, as well as exploring other potential applications of this compound.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as (thio)urea derivatives, are known to act as organocatalysts in organic chemistry . They activate substrates and stabilize developing negative charges in transition states via explicit double hydrogen bonding .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by activating substrates and stabilizing partially developing negative charges (eg, oxyanions) in the transition states .

Biochemical Pathways

Similar compounds are known to promote organic transformations , suggesting that this compound may also influence various biochemical pathways.

Result of Action

It can be inferred from related compounds that its action may result in the promotion of organic transformations .

Action Environment

It is known that similar compounds can tolerate higher substrate concentrations , suggesting that this compound may also exhibit robust performance under various environmental conditions.

Eigenschaften

IUPAC Name |

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPCWWXKNPRFN-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)